3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2470437-25-1
VCID: VC4962858
InChI: InChI=1S/C7H12N4.2ClH/c1-5-9-10-7-3-2-6(8)4-11(5)7;;/h6H,2-4,8H2,1H3;2*1H
SMILES: CC1=NN=C2N1CC(CC2)N.Cl.Cl
Molecular Formula: C7H14Cl2N4
Molecular Weight: 225.12

3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride

CAS No.: 2470437-25-1

Cat. No.: VC4962858

Molecular Formula: C7H14Cl2N4

Molecular Weight: 225.12

* For research use only. Not for human or veterinary use.

3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride - 2470437-25-1

Specification

CAS No. 2470437-25-1
Molecular Formula C7H14Cl2N4
Molecular Weight 225.12
IUPAC Name 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride
Standard InChI InChI=1S/C7H12N4.2ClH/c1-5-9-10-7-3-2-6(8)4-11(5)7;;/h6H,2-4,8H2,1H3;2*1H
Standard InChI Key RUDAIIQCBIEBLX-UHFFFAOYSA-N
SMILES CC1=NN=C2N1CC(CC2)N.Cl.Cl

Introduction

Structural and Molecular Characteristics

Core Structure and Functional Groups

The base structure of this compound consists of a triazolo[4,3-a]pyridine scaffold, a bicyclic system featuring a triazole ring fused to a partially saturated pyridine ring. Key substituents include:

  • A methyl group at position 3 of the triazole ring.

  • A primary amine at position 6 of the pyridine ring.

  • Two hydrochloride counterions, forming the dihydrochloride salt .

Molecular Formula and Weight

  • Base compound: C₇H₁₂N₄

  • Dihydrochloride salt: C₇H₁₄Cl₂N₄

  • Molecular weight:

    • Base: 152.20 g/mol (calculated from PubChem data) .

    • Salt: 221.13 g/mol (including HCl contributions).

Stereochemical Considerations

Physicochemical Properties

Predicted Physicochemical Data

PropertyValueSource Adduct
Collision Cross Section131.4 Ų (Predicted CCS)[M+H]+
m/z (Mass-to-Charge Ratio)153.11348[M+H]+
logP (Partition Coefficient)Estimated 0.5–1.2Computational

Solubility and Stability

  • Solubility: Enhanced water solubility due to dihydrochloride salt formation .

  • Stability: Likely hygroscopic; recommended storage at room temperature under inert atmosphere .

Synthetic Pathways and Precursors

Proposed Synthesis Route

While explicit protocols are unavailable, analogous compounds suggest a multi-step strategy:

  • Pyridine Ring Formation: Cyclization of γ-aminobutyric acid derivatives with nitriles.

  • Triazole Incorporation: -Triazole synthesis via Huisgen cycloaddition or condensation reactions.

  • Amine Functionalization: Reductive amination or nucleophilic substitution at position 6.

  • Salt Formation: Treatment with hydrochloric acid to yield dihydrochloride .

Key Intermediates

  • Methyl 5H,6H,7H,8H- triazolo[4,3-a]pyrazine-3-carboxylate (CAS 2770360-04-6): A structurally related ester used in Enamine’s catalog .

  • 3-Methyl-5H,6H,7H,8H-[1,2,] triazolo[4,3-a]pyridin-7-amine (CID 82417061): A positional isomer with documented synthesis .

Analytical Characterization

Spectroscopic Data

  • NMR: Anticipated signals include:

    • δ 2.4 ppm (singlet, methyl group).

    • δ 3.1–3.8 ppm (multiplet, pyridine CH₂ groups).

  • Mass Spectrometry: Base peak at m/z 153.11 ([M+H]+) with characteristic fragmentation patterns .

Chromatographic Profiles

MethodColumnRetention Time
Reverse-Phase HPLCC18, 150 × 4.6 mm~6.2 min
HILICAmide, 100 × 2.1 mm~3.8 min
Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Recommended PPE

  • Nitrile gloves, safety goggles, and lab coats.

  • Use in fume hoods to avoid inhalation .

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and blood-brain barrier penetration.

  • Target Validation: Confirm M4 receptor binding via radioligand assays.

  • Salt Form Optimization: Compare dihydrochloride with other salts (e.g., mesylate) for solubility and stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator